(5-Bromo-7-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-Bromo-7-methyl-1H-indol-2-yl)methanol, also known as 5-Bromo-7-methylindole-2-methanol, is a synthetic compound that belongs to the class of heterocyclic compounds, which are characterized by the presence of a ring structure containing more than one type of atom. This particular compound has been studied for its potential applications in a variety of scientific research areas, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments, as well as its potential future directions.
Scientific Research Applications
Cancer Treatment
Indole derivatives, including (5-Bromo-7-methyl-1H-indol-2-yl)methanol, have been studied for their potential in treating cancer. These compounds can interact with various cellular mechanisms that are pivotal in cancer progression. Research has shown that indole derivatives can inhibit the proliferation of cancer cells and induce apoptosis .
Antimicrobial Agents
The structural motif of indoles is known to exhibit antimicrobial properties. (5-Bromo-7-methyl-1H-indol-2-yl)methanol could be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other microbes .
Neurological Disorders
Indoles have been implicated in the treatment of neurological disorders due to their ability to modulate neurotransmitter systems. This compound could be part of research into treatments for diseases like Parkinson’s and Alzheimer’s .
Biotechnological Production
Indole derivatives are valuable in biotechnological applications, such as the production of natural flavorants or colorants. Biocatalytic approaches can convert indole derivatives into useful industrial compounds .
Quorum Sensing in Bacteria
Indoles play a significant role in bacterial communication, known as quorum sensing. This process is crucial for understanding bacterial behavior and could lead to the development of novel antibacterial strategies .
Synthetic Chemistry
The compound is a key intermediate in synthetic chemistry, particularly in the synthesis of complex natural products and bioactive chemical space expansion. It’s instrumental in the construction of diverse molecular architectures .
Pharmaceutical Chemistry
In pharmaceutical chemistry, substituted indoles are considered “privileged structures” due to their high-affinity binding to many receptors. This makes them valuable in drug discovery and development processes .
Environmental Significance
Indoles and their derivatives also have roles in environmental systems, which could be important for ecological studies and the development of eco-friendly technologies .
Mechanism of Action
Target of Action
It is known that indole derivatives, such as (5-bromo-7-methyl-1h-indol-2-yl)methanol, play a significant role in cell biology . They bind with high affinity to multiple receptors, which makes them useful in developing new biologically active compounds .
Mode of Action
Indole derivatives are known to exhibit various biologically vital properties . They are used in the treatment of various disorders, including cancer and microbial infections .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (5-Bromo-7-methyl-1H-indol-2-yl)methanol may affect a wide range of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
(5-bromo-7-methyl-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-8(11)3-7-4-9(5-13)12-10(6)7/h2-4,12-13H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLNDHAWVEZKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-7-methyl-1H-indol-2-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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